molecular formula C18H19ClN2O2S B11559828 2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11559828
M. Wt: 362.9 g/mol
InChI Key: PQVJDEOKSUPMQC-RGVLZGJSSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with ethyl chloroacetate to produce 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE. Finally, the condensation of this intermediate with 4-ethoxybenzaldehyde yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19ClN2O2S/c1-2-23-17-9-5-14(6-10-17)11-20-21-18(22)13-24-12-15-3-7-16(19)8-4-15/h3-11H,2,12-13H2,1H3,(H,21,22)/b20-11+

InChI Key

PQVJDEOKSUPMQC-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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